(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Description
The compound (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS: 1532531-18-2) is a chiral indeno-oxazole derivative with a 6-methylpyridin-2-yl substituent. Its molecular formula is C₁₆H₁₄N₂O, molecular weight 250.30 g/mol, and purity 97% . It is commercially available in quantities ranging from 100 mg to 1 g, with prices reflecting lab-scale use .
Synthetic routes for related compounds involve condensation reactions, such as the preparation of an aniline-substituted analogue (8g) from 2-aminobenzonitrile and amino-indenol derivatives, yielding 54% under optimized conditions .
Properties
IUPAC Name |
(3aS,8bR)-2-(6-methylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-10-5-4-8-13(17-10)16-18-15-12-7-3-2-6-11(12)9-14(15)19-16/h2-8,14-15H,9H2,1H3/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJXJZCXVZDEEU-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3C(O2)CC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-Amino-1-indanol
The indeno-oxazole core originates from 2-amino-1-indanol, synthesized via:
Step 2: Condensation with 6-Methylpyridine-2-carbonyl Chloride
The amino alcohol reacts with 6-methylpyridine-2-carbonyl chloride under Schotten-Baumann conditions:
Step 3: Cyclization to Form Oxazole Ring
Cyclodehydration using Burgess’ reagent:
Reaction Optimization Table
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Cyclization Agent | POCl₃ | Burgess’ Reagent | Burgess’ Reagent |
| Temperature (°C) | 80 | 0→25 | 0→25 |
| Solvent | Toluene | THF | THF |
| Yield (%) | 58 | 75 | 75 |
Stereochemical Control via Asymmetric Catalysis
The (3aR,8aS) configuration is achieved using chiral ligands. A reported method employs:
Jacobsen’s Catalyst for Kinetic Resolution
Racemic 2-amino-1-indanol is resolved using (R,R)-Salen-Co(III) catalyst:
Dynamic Kinetic Asymmetric Transformation (DYKAT)
Using Ru-Pheox catalyst , the amide intermediate undergoes stereoselective cyclization:
Alternative Routes: Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
One-Pot Procedure
Combining steps 2 and 3 under microwave conditions:
Comparison of Thermal vs. Microwave Methods
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Thermal | 8 | 75 | 97 |
| Microwave | 0.33 | 70 | 95 |
Large-Scale Production Considerations
Solvent Selection for Industrial Feasibility
| Solvent | Boiling Point (°C) | Recovery Efficiency (%) | Environmental Impact |
|---|---|---|---|
| THF | 66 | 85 | Moderate |
| EtOAc | 77 | 90 | Low |
| MeCN | 82 | 88 | High |
Analytical Characterization
Critical quality control metrics include:
Yield Optimization Strategies
DoE (Design of Experiments) Findings
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Reaction Temp (°C) | 0 | 25 | 15 |
| Equiv. Burgess’ Reag | 1.0 | 1.5 | 1.2 |
| Stirring Rate (rpm) | 200 | 600 | 400 |
Result : 12% yield increase compared to baseline conditions.
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | ee (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Multi-Step Thermal | 45 | 99 | High | 120 |
| Microwave-Assisted | 40 | 98 | Moderate | 95 |
| Catalytic Asymmetric | 50 | 99.5 | Low | 210 |
Recommendation : Multi-step thermal synthesis balances cost and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: It could act as a catalyst, facilitating the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Pyridine Substitution Variants
Key Observations :
Heterocycle Replacement and Dimeric Structures
Key Observations :
- Dimeric structures expand coordination sites for metal catalysts, enhancing catalytic efficiency in asymmetric reactions .
Bioactivity and Computational Similarity
- Bioactivity Profiling: Compounds with structural similarities (e.g., shared indeno-oxazole core) cluster into groups with analogous modes of action, as shown in hierarchical clustering of bioactivity data . For example, trifluoromethyl and brominated variants may target similar enzymes due to shared hydrophobic interactions.
- Computational Metrics : Tanimoto and Dice similarity indices (based on MACCS or Morgan fingerprints) quantify structural overlap, aiding virtual screening. The target compound’s methyl group confers a Tanimoto score >0.8 with pyridinylmethyl analogues, suggesting comparable bioactivity .
Biological Activity
(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound belonging to the oxazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes an indeno[1,2-d]oxazole core and a 6-methylpyridine substituent. This unique arrangement contributes to its distinct chemical and biological properties. The molecular formula is with a molecular weight of approximately 290.35 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act on enzymes and receptors involved in critical biological pathways. However, detailed mechanisms are still under investigation.
Anticancer Properties
Research indicates that oxazole derivatives possess significant anticancer activity. The presence of the indeno[1,2-d]oxazole framework in this compound may enhance its efficacy against various cancer cell lines. For example, oxazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Compounds related to oxazoles have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The specific compound under discussion may exhibit similar effects, potentially reducing inflammation through the modulation of pro-inflammatory cytokines .
Antimicrobial Activity
Oxazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. The unique structural features of this compound may contribute to its ability to inhibit microbial growth .
Study 1: Anticancer Activity
A study evaluated the anticancer potential of various oxazole derivatives, including those with similar structures to this compound. Results indicated that these compounds inhibited tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis via mitochondrial pathways .
Study 2: Anti-inflammatory Effects
In another study, researchers assessed the anti-inflammatory effects of oxazole derivatives using a rat model of inflammation. The compounds significantly reduced edema and inflammatory markers when compared to control groups. This suggests their potential application in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole?
- Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, solvent polarity, reaction time) to favor the desired stereoisomer. Multi-step protocols often involve condensation reactions between functionalized indenol derivatives and pyridine-containing precursors. For example, stereochemical control at chiral centers (3aR,8aS) is achieved using chiral auxiliaries or asymmetric catalysis. Post-synthesis purification via column chromatography and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
Q. How is the stereochemistry of this compound validated experimentally?
- Methodological Answer : X-ray crystallography provides definitive proof of stereochemistry by resolving the spatial arrangement of atoms. For rapid screening, circular dichroism (CD) spectroscopy or chiral HPLC can distinguish enantiomers. Computational methods (e.g., density functional theory) predict optical activity and compare calculated vs. experimental CD spectra to confirm configurations .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin/eye contact due to irritant properties (GHS Category 2/2A) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer : The (3aR,8aS) configuration determines binding affinity to biological targets (e.g., enzymes, receptors). For example, enantiomers may exhibit divergent inhibitory effects in kinase assays. To study this, perform comparative bioactivity screens using both enantiomers and analyze dose-response curves. Molecular docking simulations can predict binding modes and rationalize stereochemical selectivity .
Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Software : AutoDock Vina or Schrödinger Suite for predicting binding poses.
- MD Simulations : GROMACS or AMBER to assess stability of ligand-target complexes over time.
- QSAR Models : Build regression models correlating structural descriptors (e.g., LogP, polar surface area) with activity data from similar indenooxazole derivatives .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, ionic strength) or compound purity. Resolve by:
- Reproducing assays under standardized protocols.
- Validating purity via HPLC (>97%) and quantifying trace impurities (e.g., residual solvents) .
- Cross-referencing with structurally analogous compounds (e.g., isoquinoline-substituted indenooxazoles) to identify structure-activity trends .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps.
- Process Analytics : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
